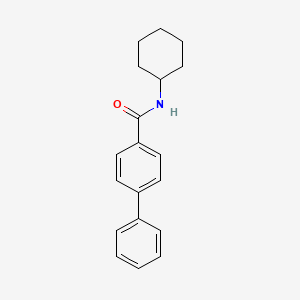

N-cyclohexylbiphenyl-4-carboxamide

Beschreibung

N-cyclohexylbiphenyl-4-carboxamide is a biphenyl derivative featuring a carboxamide group at the 4-position of one phenyl ring and a cyclohexyl substituent attached to the amide nitrogen. Its molecular formula is C₁₉H₂₁NO, with a molecular weight of 279.38 g/mol. Synthetically, it can be prepared via coupling reactions between biphenyl-4-carboxylic acid derivatives and cyclohexylamine, often employing activating agents like EDCI or HOBt .

Primary applications include its use as an intermediate in pharmaceutical synthesis and materials science, where its hydrophobic character and thermal stability (predicted melting point: ~180–190°C) make it suitable for polymer additives or liquid crystal formulations.

Eigenschaften

Molekularformel |

C19H21NO |

|---|---|

Molekulargewicht |

279.4 g/mol |

IUPAC-Name |

N-cyclohexyl-4-phenylbenzamide |

InChI |

InChI=1S/C19H21NO/c21-19(20-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2,(H,20,21) |

InChI-Schlüssel |

ZFJJKZHKMHSECB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Löslichkeit |

<0.6 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylbiphenyl-4-carboxamide typically involves the amidation of biphenyl-4-carboxylic acid with cyclohexylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Common methods include:

Catalytic Amidation: Utilizing catalysts such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the reaction.

Non-Catalytic Amidation: Direct reaction of biphenyl-4-carboxylic acid with cyclohexylamine under elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Analyse Chemischer Reaktionen

Reaktionstypen: N-Cyclohexylbiphenyl-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Amin-Derivate ergeben.

Substitution: Elektrophilen und nucleophile Substitutionsreaktionen können den Biphenylring oder die Cyclohexylgruppe modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.

Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) für elektrophilen Austausch; Nucleophile wie Natriummethoxid für nucleophilen Austausch.

Hauptprodukte:

Oxidationsprodukte: N-Oxid-Derivate.

Reduktionsprodukte: Amin-Derivate.

Substitutionsprodukte: Halogenierte oder alkylierte Biphenyl-Derivate.

Wissenschaftliche Forschungsanwendungen

N-Cyclohexylbiphenyl-4-carboxamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendet als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie.

Biologie: Untersucht hinsichtlich seines Potenzials als Enzyminhibitor oder Rezeptormodulator.

Medizin: Erforscht hinsichtlich seiner Antikrebs-, Antimykotika- und Antibakteriellen Eigenschaften.

Industrie: Verwendet bei der Entwicklung von fortschrittlichen Materialien, darunter Polymere und Nanomaterialien.

5. Wirkmechanismus

Der Wirkmechanismus von N-Cyclohexylbiphenyl-4-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung bindet an diese Zielstrukturen und moduliert deren Aktivität, was zu nachgeschalteten Effekten führt. Beispielsweise kann es die Enzymaktivität hemmen, indem es das aktive Zentrum blockiert, oder die Rezeptorfunktion ändern, indem es an allosterische Stellen bindet .

Ähnliche Verbindungen:

- N-Phenylbiphenyl-4-carboxamid

- N-Benzylbiphenyl-4-carboxamid

- N-Methylbiphenyl-4-carboxamid

Vergleich: N-Cyclohexylbiphenyl-4-carboxamid ist aufgrund des Vorhandenseins der Cyclohexylgruppe einzigartig, die unterschiedliche sterische und elektronische Eigenschaften verleiht. Dies macht es hydrophober und möglicherweise selektiver in seinen Wechselwirkungen mit biologischen Zielstrukturen im Vergleich zu seinen Phenyl-, Benzyl- oder Methylanalogen .

Wirkmechanismus

The mechanism of action of N-cyclohexylbiphenyl-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to downstream effects. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Structural Variations and Functional Impacts

N-cyclohexylbiphenyl-4-carboxamide is compared to three structurally related compounds:

4'-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1'-biphenyl]-4-carboxamide (Compound A) Substituents: A hexyloxy group on the distal phenyl ring and a 4-hydroxyphenyl amide. Impact: The hexyloxy group enhances lipophilicity (logP ≈ 5.2), while the phenolic -OH introduces hydrogen-bonding capacity, improving aqueous solubility (≈0.8 mg/mL in water) compared to the cyclohexyl analog.

N-Phenylbiphenyl-4-carboxamide (Compound C) Substituents: A phenyl group on the amide nitrogen. Impact: The aromatic substituent facilitates π-π stacking interactions, increasing crystallinity (melting point: ~210°C) but reducing solubility in nonpolar solvents.

N-Octylbiphenyl-4-carboxamide (Compound D)

- Substituents: A linear octyl chain on the amide nitrogen.

- Impact: The long alkyl chain maximizes lipophilicity (logP ≈ 6.5), favoring solubility in organic solvents like hexane (>50 mg/mL) but limiting thermal stability (decomposition at ~150°C).

Electronic and Steric Effects

Cyclohexyl Group (this compound):

Hexyloxy Group (Compound A):

- The ether oxygen donates electrons via resonance, activating the biphenyl system toward electrophilic substitution.

Data Tables and Research Findings

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Solubility (Water, mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 279.38 | 4.8 | 0.2 | 185–190 |

| Compound A | 417.51 | 5.2 | 0.8 | 165–170 |

| Compound C | 273.33 | 4.5 | 0.1 | 210–215 |

| Compound D | 349.51 | 6.5 | <0.1 | 140–145 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.